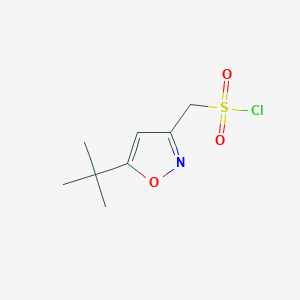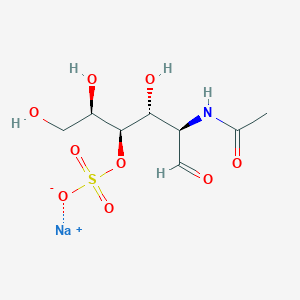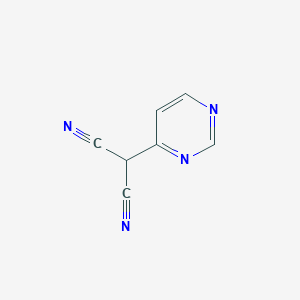
4-Bromo-6-(trifluoromethoxy)-1H-benzimidazole
Overview
Description
Chemical Reactions Analysis
The chemical reactions involving “4-Bromo-6-(trifluoromethoxy)-1H-benzimidazole” are not specifically mentioned in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, etc. The molecular weight of “4-Bromo-6-(trifluoromethoxy)-1H-benzimidazole” is approximately 313.10 g/mol .Scientific Research Applications
Quantum-chemical Insights
4,5,6,7-Tetrahalogeno-1H-benzimidazoles, including derivatives like 4-Bromo-6-(trifluoromethoxy)-1H-benzimidazole, have been studied for their structure-reactivity relationships using X-ray, DSC, DFT/QTAIM, Hirshfeld surface-based, and molecular docking approaches. These studies have provided insights into the weak interaction patterns of these compounds in the solid state, relevant for their applications in quantum chemistry and material sciences (Latosinska et al., 2014).
Pharmaceutical Applications
There is significant interest in benzimidazole derivatives for their pharmaceutical applications. Research into analogues of pan class I phosphatidylinositol 3-kinase (PI3K) inhibitors, which include benzimidazole derivatives, has shown their potential in cancer treatment. These compounds have been evaluated for their potency against various enzymes and cancer models, indicating their promise in the development of new cancer therapies (Rewcastle et al., 2011).
Chemical Synthesis and Reactivity
Research into the synthesis and reactivity of trifluoromethoxy-benzimidazole compounds, like 4-Bromo-6-(trifluoromethoxy)-1H-benzimidazole, has provided valuable insights into their chemical properties. Studies have examined the formation of phenyllithium intermediates and their transformations, contributing to a deeper understanding of organic synthesis and reaction mechanisms (Schlosser & Castagnetti, 2001).
Antimicrobial and Antitubercular Agents
Benzimidazole derivatives are also being explored for their potential as antimicrobial and antitubercular agents. Studies have focused on the synthesis and biological evaluation of various substituted benzimidazoles, demonstrating their activity against different microbial strains. This research is critical for the development of new antimicrobial and antitubercular drugs (Ranjith et al., 2013).
Safety and Hazards
properties
IUPAC Name |
4-bromo-6-(trifluoromethoxy)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2O/c9-5-1-4(15-8(10,11)12)2-6-7(5)14-3-13-6/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFUHRMNLWHJJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC=N2)Br)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-(trifluoromethoxy)-1H-benzimidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![ethyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine hydrochloride](/img/structure/B1383449.png)








![2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acid hydrate](/img/structure/B1383465.png)